molecular formula C7H8ClN B104755 2-Chloro-4-methylaniline CAS No. 615-65-6

2-Chloro-4-methylaniline

Cat. No. B104755
CAS RN: 615-65-6
M. Wt: 141.6 g/mol
InChI Key: XGYLSRFSXKAYCR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylaniline, also known as 2-Chloro-p-toluidine or 4-Amino-3-chlorotoluene, is an organic compound with the formula ClC6H3(CH3)NH2 . It is used as an intermediate in the preparation of reverse transcriptase inhibitors of HIV-1 . It has also been used in the determination of aniline derivatives in environmental water samples using on-line combination of supported liquid membrane extraction and liquid chromatography .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methylaniline consists of a benzene ring substituted with a chlorine atom, a methyl group, and an amino group . The exact positions of these substituents on the benzene ring can be deduced from the name of the compound: the ‘2-Chloro’ indicates that the chlorine atom is attached to the second carbon atom of the benzene ring, and the ‘4-methylaniline’ indicates that the methyl group and the amino group are attached to the fourth carbon atom .


Physical And Chemical Properties Analysis

2-Chloro-4-methylaniline is a liquid at room temperature with a density of 1.151 g/mL at 25 °C . It has a boiling point of 223-225 °C and a melting point of 7 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis of Disazo Disperse Dyes

2-Chloro-4-methylaniline: is utilized in the synthesis of disazo disperse dyes. These dyes are applied to nylon 6 fabric using a pressure dyeing method, which enhances the fastness properties of the dye on the fabric . The process involves diazotization of 2-Chloro-4-methylaniline, followed by coupling with compounds like 3-aminophenol to produce intermediate azo compounds .

Dyeing of Polyethylene Terephthalate (PET) Fibers

Due to its chemical structure, 2-Chloro-4-methylaniline is suitable for dyeing PET fibers, which are characterized by their crystalline and hydrophobic nature. Disperse dyes derived from this compound are the preferred choice for such applications .

Analytical Chemistry

In analytical chemistry, 2-Chloro-4-methylaniline is used as a standard or reference compound in the determination of aniline derivatives in environmental water samples. This application is crucial for monitoring water quality and assessing the presence of potentially harmful organic compounds .

Environmental Monitoring

The compound is also employed in environmental monitoring to determine the concentration of amines in water samples. This is typically done using gas chromatography–mass spectrometry (GC-MS), a technique that allows for precise and accurate measurement of trace levels of contaminants .

Material Science

In material science, 2-Chloro-4-methylaniline serves as a building block for various synthetic processes. It can be used to create complex molecules with specific properties tailored for material applications .

Pharmaceutical Research

While not directly used in pharmaceuticals, 2-Chloro-4-methylaniline can be a precursor in the synthesis of medicinal compounds. Its derivatives may be explored for their therapeutic potential in drug discovery programs .

Organic Synthesis

This compound is a valuable reagent in organic synthesis, where it is used to introduce chloro-methyl-aniline functionalities into larger organic frameworks. Such functionalities can alter the physical and chemical properties of the synthesized compounds .

Textile Industry

Lastly, 2-Chloro-4-methylaniline finds application in the textile industry, where it is part of the synthesis of dyes and pigments that are used to color fabrics. The resulting colors and fastness properties depend on the specific synthesis pathway and the other compounds used in the dye formulation .

Safety And Hazards

2-Chloro-4-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . Prolonged or repeated exposure can cause damage to organs . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Relevant Papers Several papers related to 2-Chloro-4-methylaniline were found in the search results . These papers discuss topics such as the vibrational spectra and molecular structure investigation of 2-Chloro-4-methylaniline . Further analysis of these papers could provide more detailed information on the properties and applications of 2-Chloro-4-methylaniline.

properties

IUPAC Name

2-chloro-4-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
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InChI Key

XGYLSRFSXKAYCR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)Cl
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Molecular Formula

C7H8ClN
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DSSTOX Substance ID

DTXSID3022083
Record name 2-Chloro-4-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Pale yellow liquid; [MSDSonline]
Record name 2-Chloro-p-toluidine
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Boiling Point

219 °C @ 732 MM HG
Record name 2-CHLORO-P-TOLUIDINE
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Solubility

SLIGHTLY SOL IN WATER, ACETONE
Record name 2-CHLORO-P-TOLUIDINE
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Density

1.151 @ 20 °C
Record name 2-CHLORO-P-TOLUIDINE
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Product Name

2-Chloro-4-methylaniline

CAS RN

615-65-6
Record name 2-Chloro-4-methylaniline
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Melting Point

7 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary metabolic pathways of 2-Chloro-4-methylaniline in rat liver microsomes and how does this relate to its mutagenicity?

A1: Research on rat liver microsomes revealed that 2-Chloro-4-methylaniline undergoes metabolism primarily through side-chain C-hydroxylation, leading to the formation of benzyl alcohols and benzaldehydes, and N-hydroxylation, resulting in hydroxylamines and nitroso derivatives []. Interestingly, aromatic ring hydroxylation was not found to be a major metabolic route for this compound. Notably, the rate of N-hydroxylation was found to be higher for 2-Chloro-4-methylaniline compared to its 2-bromo counterpart, which aligns with its observed higher mutagenicity [].

Q2: How does the halogen substituent in 2-halogenated 4-methylanilines affect their microsomal metabolism?

A2: Studies have shown that the type of halogen substituent in 2-halogenated 4-methylanilines can significantly influence their rate of microsomal metabolism. Specifically, the rate of side-chain C-hydroxylation increases as follows: 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline []. This suggests that the larger and more easily polarizable bromine atom facilitates the C-hydroxylation process. Conversely, N-hydroxylation rates follow a different trend: 2-bromo-4-methylaniline < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline []. This variation highlights the complex interplay between halogen size, electronic properties, and enzyme specificity in determining metabolic pathways.

Q3: What novel metabolite of 2-halogenated 4-methylanilines was identified in rat liver microsomes?

A3: In addition to the typical metabolites, a novel microsomal metabolite identified as a secondary amine, specifically a halogenated N-(4'-aminobenzyl)-4-methylaniline, was discovered during the investigation of 2-halogenated 4-methylanilines []. This finding underscores the potential for complex and unexpected metabolic transformations of these compounds.

Q4: How does the stability of nitrenium ions relate to the genotoxicity of 2-Chloro-4-methylaniline?

A4: In silico analysis revealed that 2-Chloro-4-methylaniline forms a relatively stable nitrenium ion, as indicated by its AM1 value []. This stability is thought to contribute to its high mutagenic potential, which was confirmed by its significant activity in Ames tests []. These findings suggest that the formation of stable electrophilic intermediates like nitrenium ions may play a key role in the genotoxicity of 2-Chloro-4-methylaniline.

Q5: Can you elaborate on the analytical techniques employed in the study of 2-Chloro-4-methylaniline and its metabolites?

A5: Researchers utilized High-performance liquid chromatography (HPLC) to separate and identify the metabolites of 2-Chloro-4-methylaniline generated by rat liver microsomes []. This technique allowed for the detection and quantification of various metabolites, including those produced through C-hydroxylation and N-hydroxylation. Moreover, other studies employed techniques like Fourier transform infrared (FT-IR) and FT-Raman spectroscopy in conjunction with theoretical calculations to elucidate the molecular structure and vibrational characteristics of 2-Chloro-4-methylaniline [, ]. This combined approach provides a comprehensive understanding of the compound's physicochemical properties.

Q6: What are the implications of 2-Chloro-4-methylaniline being detected in environmental water samples?

A6: The detection of 2-Chloro-4-methylaniline in environmental water samples raises concerns due to its known mutagenicity [, ]. This finding highlights the need for sensitive analytical methods, such as hollow fiber-based liquid-phase microextraction coupled with capillary electrophoresis and amperometric detection, to monitor its presence in water resources []. Such monitoring is crucial for assessing potential ecological risks and safeguarding human health.

Q7: Beyond its potential genotoxicity, are there other notable properties or applications of 2-Chloro-4-methylaniline?

A7: While the toxicological profile of 2-Chloro-4-methylaniline is a significant area of research, it's also a key building block in the synthesis of various organic compounds. For instance, it serves as a precursor for developing novel oxime derivatives exhibiting antioxidant activities []. Additionally, 2-Chloro-4-methylaniline is employed in the synthesis of disazo disperse dyes, which find applications in textile dyeing, specifically for nylon 6 fabrics [].

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